![molecular formula C14H12N2O3 B1379331 2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1461713-81-4](/img/structure/B1379331.png)
2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Descripción general
Descripción
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated for the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen. Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .
Synthesis Analysis
The synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5- [ (1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2 (3H)-thiones .
Molecular Structure Analysis
Oxazole contains two unsaturation in a five-membered ring including A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1, respectively . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .
Chemical Reactions Analysis
The IR spectra of heterocycles presented a peak due to C=N valence vibration, ν (C=N), at 1649 cm −1 .
Physical And Chemical Properties Analysis
The yield of the compound is 80.80%, and it forms yellow crystals. The melting point is 253.00°C .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Oxazole derivatives are known for their antimicrobial properties. The oxazole ring, in particular, has been associated with activity against a range of bacterial and fungal species. Compounds similar to the one have been synthesized and tested for their effectiveness against organisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The unique structure of this compound could be explored for potential use as a novel antimicrobial agent.
Anticancer Potential
The incorporation of oxazole and isoindole moieties can lead to compounds with significant anticancer activities. Research has shown that certain oxazole derivatives exhibit promising results against various cancer cell lines, including human colorectal carcinoma (HCT116) cancer cells . The compound could be investigated for its cytotoxic effects on cancer cells and its mechanism of action in inhibiting tumor growth.
Anti-Inflammatory Applications
Oxazole derivatives have also been reported to possess anti-inflammatory properties. This is particularly relevant in the development of new therapeutic agents for treating chronic inflammatory diseases. The compound’s effect on inflammatory markers and pathways could be a valuable area of study .
Antidiabetic Effects
Some oxazole derivatives have been identified as potential antidiabetic agents. They can act on various targets within the metabolic pathways to regulate blood glucose levels. The subject compound could be evaluated for its efficacy in managing diabetes, possibly as an insulin sensitizer or an inhibitor of enzymes relevant to glucose metabolism .
Neuroprotective Properties
The structural complexity of the compound suggests potential neuroprotective effects. Oxazole derivatives have been studied for their role in protecting neuronal cells against oxidative stress and apoptosis. This compound could be assessed for its ability to mitigate neurodegenerative processes .
Antioxidant Capacity
Oxazoles are known to exhibit antioxidant activity, which is crucial in combating oxidative stress-related damage in cells. The compound could be analyzed for its free radical scavenging ability and its protective role in cellular health .
Antitubercular Activity
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, new antitubercular agents are in high demand. Oxazole derivatives have shown promise in this field, and the compound could be tested for its activity against Mycobacterium tuberculosis .
Antiviral Research
Lastly, the potential antiviral applications of oxazole-containing compounds should not be overlooked. With the structural features that may interfere with viral replication or protein synthesis, this compound could be a candidate for the development of new antiviral drugs, possibly even against novel viruses like SARS-CoV-2 .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5-ethyl-1,3-oxazol-2-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-2-9-7-15-12(19-9)8-16-13(17)10-5-3-4-6-11(10)14(16)18/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWADWZCJNKTRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



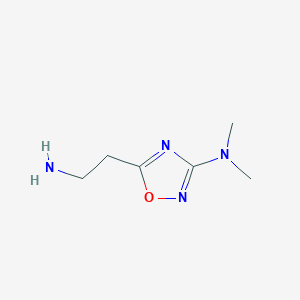
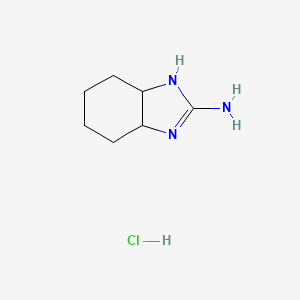
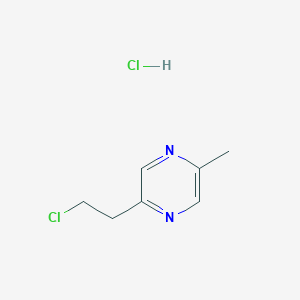
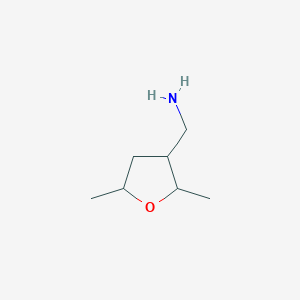
![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)
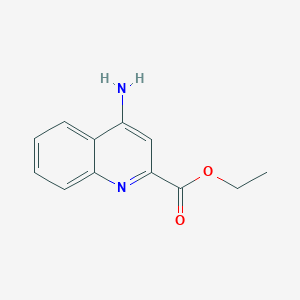
methanone hydrobromide](/img/structure/B1379261.png)
methanone hydrobromide](/img/structure/B1379262.png)
![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)
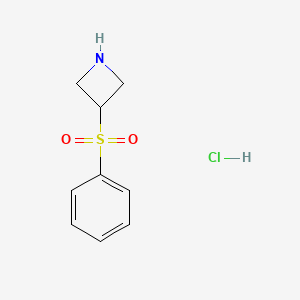
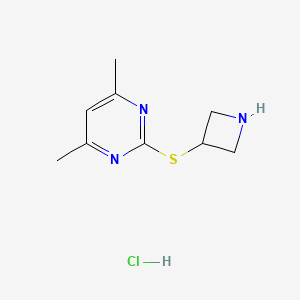
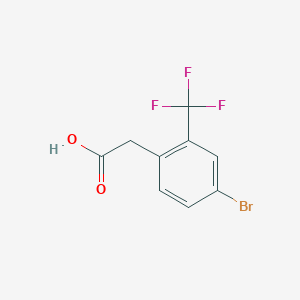
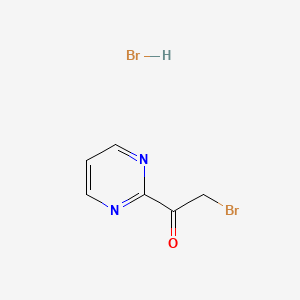
methanone hydrobromide](/img/structure/B1379271.png)